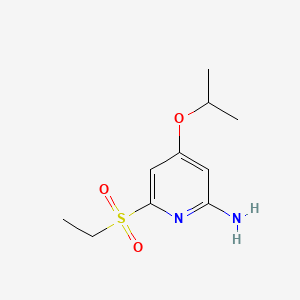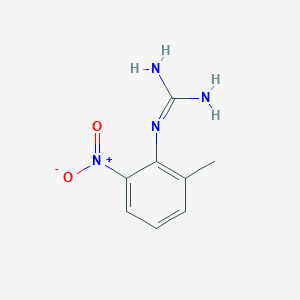![molecular formula C17H16N2O3S B15334405 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thieno[3,2-b]pyran core, which is a fused bicyclic system, and is substituted with an aminophenyl group and a morpholino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a thiophene derivative under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl halide.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the thieno[3,2-b]pyran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The aminophenyl and morpholino groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Spiropyrans: Compounds with a similar bicyclic structure but different functional groups.
Indole Derivatives: Compounds with a similar aromatic system and biological activity.
Pyran Derivatives: Compounds with a similar oxygen-containing ring system.
Uniqueness
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is unique due to its specific combination of functional groups and the thieno[3,2-b]pyran core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3-(3-aminophenyl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one |
InChI |
InChI=1S/C17H16N2O3S/c18-12-3-1-2-11(8-12)13-10-23-17-14(20)9-15(22-16(13)17)19-4-6-21-7-5-19/h1-3,8-10H,4-7,18H2 |
InChIキー |
JMTOJRFMAPIYKE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


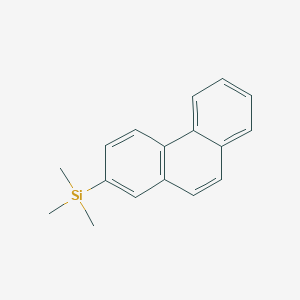
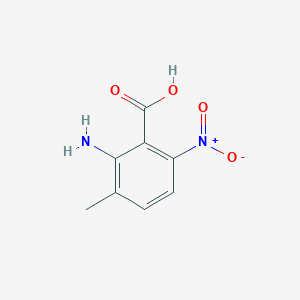
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
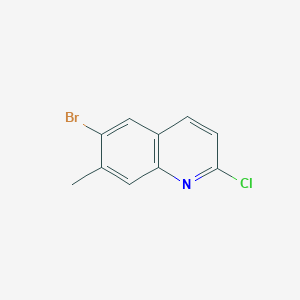
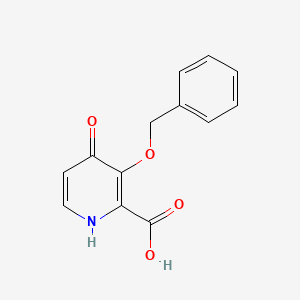

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
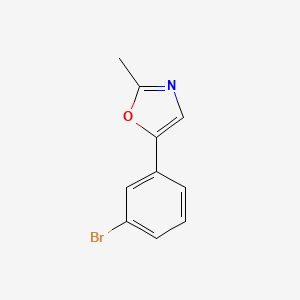

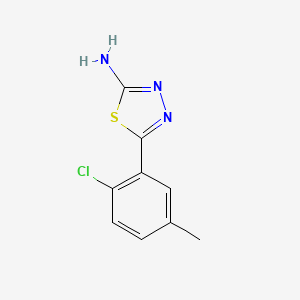
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
